molecular formula C17H17N3O2S B2737886 N-[2-(methylsulfanyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide CAS No. 342615-41-2

N-[2-(methylsulfanyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Cat. No.: B2737886
CAS No.: 342615-41-2
M. Wt: 327.4
InChI Key: VJOHTJHWHFIUAZ-UHFFFAOYSA-N
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Description

N-[2-(methylsulfanyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a heterocyclic compound featuring a tetrahydroquinoxaline core linked to a substituted phenylacetamide group. The methylsulfanyl (-SMe) substituent on the phenyl ring and the 3-oxo-tetrahydroquinoxaline moiety are critical to its physicochemical and biological properties.

Properties

IUPAC Name

N-(2-methylsulfanylphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-23-15-9-5-4-8-13(15)19-16(21)10-14-17(22)20-12-7-3-2-6-11(12)18-14/h2-9,14,18H,10H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOHTJHWHFIUAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(methylsulfanyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide typically involves multi-step organic synthesis techniques. One common route includes:

  • Formation of the 3-oxo-1,2,3,4-tetrahydroquinoxaline nucleus: : This step may involve the cyclization of an appropriate diamine precursor with a carbonyl compound.

  • Coupling with a methylsulfanylphenyl group: : Using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide) to facilitate the formation of the acetamide linkage.

Industrial Production Methods

In industrial settings, the production may involve scalable processes such as:

  • Optimized reaction conditions: : Including temperature control, solvent selection, and purification techniques to ensure high yield and purity.

  • Continuous flow chemistry: : For improved efficiency and scalability compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation, particularly at the sulfur atom in the methylsulfanyl group.

  • Reduction: : Potential reduction at the carbonyl group in the tetrahydroquinoxaline ring.

  • Substitution: : Electrophilic or nucleophilic substitution reactions at the phenyl ring or the amide nitrogen.

Common Reagents and Conditions

  • Oxidation reagents: : Hydrogen peroxide, m-Chloroperoxybenzoic acid (m-CPBA).

  • Reduction reagents: : Sodium borohydride (NaBH4), Lithium aluminium hydride (LiAlH4).

  • Substitution conditions: : Typically involve acidic or basic environments depending on the nature of the substituents.

Major Products

  • Oxidation products: : Sulfoxides or sulfones.

  • Reduction products: : Reduced quinoxaline derivatives.

  • Substitution products: : Varied, depending on the substituent introduced.

Scientific Research Applications

Chemistry

  • Catalysis: : As a potential ligand in coordination chemistry.

  • Material Science: : Structural components in the design of advanced materials.

Biology

  • Enzyme Inhibition: : Potential use in studying enzyme mechanisms.

  • Signal Transduction: : As a probe in understanding cellular pathways.

Medicine

  • Drug Development: : Investigated for potential therapeutic properties such as anti-inflammatory or anti-cancer activities.

  • Pharmacodynamics: : Used in studying drug-receptor interactions.

Industry

  • Chemical Sensors: : Used in the development of sensors for detecting specific biological or chemical agents.

  • Polymer Chemistry: : Incorporated into polymers for enhancing properties like durability or reactivity.

Mechanism of Action

N-[2-(methylsulfanyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is believed to exert its effects through interactions with molecular targets such as enzymes or receptors. The specific pathways may involve inhibition of enzyme activity by binding to active sites or modulation of receptor functions, altering signal transduction pathways crucial for cellular functions.

Comparison with Similar Compounds

2-(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-[2-(trifluoromethylsulfanyl)phenyl]acetamide (MFCD01848144)

  • Structural Differences: The phenyl ring bears a trifluoromethylsulfanyl (-SCF₃) group instead of methylsulfanyl (-SMe). The quinoxaline core also has 6,7-dimethyl substitutions .
  • Dimethyl groups on the quinoxaline may increase steric hindrance, affecting target binding.

N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide (CAS 1008946-71-1)

  • Structural Differences : The phenyl ring has a chloro (-Cl) and trifluoromethyl (-CF₃) group at positions 2 and 5, respectively .
  • Implications :
    • The -CF₃ and -Cl substituents create a strong electron-deficient aromatic system, which may enhance interactions with hydrophobic pockets in enzymes or receptors.
    • Higher molecular weight (383.75 g/mol) compared to the target compound could influence solubility and bioavailability.

Modifications to the Heterocyclic Core

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide

  • Structural Differences: Replaces the tetrahydroquinoxaline with a dihydro-1H-pyrazole ring. The methylsulfanyl group is at the para position on the phenyl ring .
  • Implications: The planar pyrazole ring (dihedral angle of 16.96° with the benzene ring) may reduce conformational flexibility compared to tetrahydroquinoxaline.

N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides

  • Key Findings: Among 27 tested compounds, derivatives with electron-withdrawing groups (e.g., -NO₂, -CF₃) showed potent inhibitory effects on HCT-116 and MCF-7 cancer cells. Compound 10b (IC₅₀ = 1.52–2 μg/mL) exhibited the highest activity, attributed to optimal lipophilicity and hydrogen-bonding capacity .
  • Comparison to Target Compound : The methylsulfanyl group in the target compound may provide moderate lipophilicity, balancing cell permeability and metabolic resistance.

Biological Activity

N-[2-(methylsulfanyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant data from recent studies.

Chemical Structure and Properties

The compound's structure includes a methylsulfanyl group attached to a phenyl ring and a tetrahydroquinoxalin moiety. Its molecular formula is C17H17N3O2SC_{17}H_{17}N_{3}O_{2}S, with a molecular weight of approximately 355.45 g/mol. The presence of various functional groups suggests potential interactions with biological targets.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties :

  • Mechanism of Action : The compound may disrupt bacterial cell membranes or inhibit critical enzymes involved in cell wall synthesis.
  • Tested Strains : It has shown effectiveness against several strains including Staphylococcus aureus (MRSA), Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa.

Table 1: Antimicrobial Activity Against Various Strains

Bacterial StrainInhibition (%)Reference
Staphylococcus aureus85.76
Escherichia coli97.76
Klebsiella pneumoniae66.69
Pseudomonas aeruginosa51.82

Anticancer Activity

The anticancer potential of this compound has also been investigated, particularly its ability to inhibit tumor cell growth:

  • Cell Lines Tested : The compound was evaluated on various cancer cell lines such as HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma).
  • IC50 Values : The concentration required to inhibit cell growth by 50% (IC50) was determined for each cell line.

Table 2: Anticancer Activity on Selected Cell Lines

Cell LineIC50 (µM)Reference
HT-2910.5
M218.7
MCF712.3

Research suggests that the compound may exert its anticancer effects by inducing apoptosis and disrupting the cell cycle:

  • Apoptosis Induction : The compound appears to trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : It has been observed to block the progression of cells in the G2/M phase, which is critical for cell division.

Case Studies

Recent studies have illustrated the effectiveness of this compound in various experimental settings:

  • Study on Antimicrobial Efficacy :
    • Conducted on multiple bacterial strains.
    • Results indicated significant growth inhibition correlating with increasing concentrations of the compound.
  • Study on Cancer Cell Lines :
    • Focused on the cytotoxic effects against HT-29 and MCF7 cells.
    • Findings showed that treatment with the compound led to a marked decrease in viable cell counts and increased markers for apoptosis.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-[2-(methylsulfanyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide?

  • The synthesis involves multi-step organic reactions, typically starting with functionalization of the tetrahydroquinoxaline core. Key steps include:

Acetylation : Introducing the acetamide group via coupling reactions (e.g., using chloroacetyl chloride).

Substitution : Attaching the methylsulfanylphenyl group through nucleophilic substitution or Suzuki-Miyaura cross-coupling.

Oxidation/Reduction : Optimizing the oxidation state of the tetrahydroquinoxaline ring (e.g., using H₂O₂ for sulfanyl group stabilization).

  • Critical parameters: Solvent choice (DMF or THF), temperature control (0–60°C), and catalysts (Pd for cross-coupling) .
  • Example Table :

StepReaction TypeKey ReagentsYield (%)
1AcetylationChloroacetyl chloride, Et₃N65–75
2Cross-couplingPd(PPh₃)₄, K₂CO₃50–60

Q. How is the compound structurally characterized in academic research?

  • Spectroscopic Methods :

  • ¹H/¹³C NMR : Assign peaks for methylsulfanyl (δ ~2.5 ppm) and acetamide carbonyl (δ ~170 ppm).
  • IR Spectroscopy : Confirm C=O stretches (~1650 cm⁻¹) and N–H bonds (~3300 cm⁻¹).
  • HPLC-MS : Verify purity (>95%) and molecular weight (e.g., [M+H]⁺ at m/z 385.1) .

Q. What preliminary assays are used to evaluate its biological activity?

  • In vitro assays :

  • Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
    • Substituent effects: The methylsulfanyl group enhances lipophilicity, improving membrane permeability, while the tetrahydroquinoxaline core may modulate target binding .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Parameter Screening :

  • Solvent polarity : Higher polarity solvents (e.g., DMF) improve solubility of intermediates.
  • Catalyst loading : Reduce Pd catalyst to 2 mol% to minimize side reactions.
  • Temperature gradients : Use gradual heating (e.g., 25°C → 60°C) for exothermic steps.
    • Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) removes byproducts .

Q. How to resolve contradictions in biological activity data across structural analogs?

  • Case Study : Discrepancies in IC₅₀ values for analogs with 4-fluorophenoxy vs. 4-chlorophenoxy groups.

  • Hypothesis Testing :

Computational docking : Compare binding modes with target proteins (e.g., EGFR kinase).

Solubility assays : Measure logP to assess bioavailability differences.

  • Table : Substituent Impact on Activity
SubstituentIC₅₀ (μM)logP
4-Fluorophenoxy0.82.1
4-Chlorophenoxy1.52.8
  • Conclusion : Chlorine increases hydrophobicity but reduces target affinity due to steric effects .

Q. What methodologies identify biological targets for this compound?

  • Affinity Chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates.
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) with recombinant proteins.
  • CRISPR-Cas9 Screening : Genome-wide knockout libraries to identify sensitizing/resistant genes .

Q. How to design SAR studies for derivatives of this compound?

  • Strategy :

Core Modifications : Replace tetrahydroquinoxaline with pyrazine or triazole rings.

Substituent Variation : Test electron-withdrawing (e.g., –NO₂) vs. donating (e.g., –OCH₃) groups.

  • Assays :

  • ADMET Profiling : Microsomal stability, CYP450 inhibition.
  • In Vivo Efficacy : Xenograft models for lead optimization .

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